molecular formula C16H17NO4 B1199775 Pipermethystine CAS No. 71627-22-0

Pipermethystine

Cat. No. B1199775
CAS RN: 71627-22-0
M. Wt: 287.31 g/mol
InChI Key: JLNNQCUATONMIT-UHFFFAOYSA-N
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Description

Pipermethystine is a toxic alkaloid present in the aerial (aboveground) portions of the kava plant .


Synthesis Analysis

Pipermethystine is abundant in leaves and stem peelings of the kava plant . A study revealed that lateral roots have morphological characteristics suitable for synthesis of the highest content of kavalactones . Another study achieved the substrate-controlled asymmetric total synthesis and absolute configurational assignment of biologically active 3α,4α-epoxy-5β-pipermethystine .


Molecular Structure Analysis

The molecular formula of Pipermethystine is C16H17NO4 . It has an average mass of 287.310 Da and a mono-isotopic mass of 287.115753 Da .


Chemical Reactions Analysis

Pipermethystine has been found to induce mitochondrial toxicity in human hepatoma cells . It has also been suggested that pipermethystine may contribute to rare but severe hepatotoxic reactions to kava .

Scientific Research Applications

  • Identification and Isolation : Pipermethystine was first isolated from Piper methysticum and identified as a novel alkaloid, highlighting its unique chemical structure (Smith, 1979).

  • Concentration in Plant Parts : Studies found Pipermethystine concentrated in the stem peelings and leaves of Piper methysticum, with its presence varying across different cultivars of the plant (Dragull, Yoshida, & Tang, 2003).

  • Role in Kava's Pharmacology : The leaves of Piper methysticum, containing Pipermethystine as a major component, have been studied for their kava lactone compositions, contributing to the understanding of kava's pharmacological effects (Smith, 1983).

  • Liver Toxicity Debate : Pipermethystine was investigated for its potential role in the alleged hepatoxicity of kava products. However, research indicated that it was absent from all root and retain samples of Piper methysticum, suggesting it is not responsible for the reported liver toxicity (Lechtenberg et al., 2008).

  • Investigation of Hepatotoxic Culprits : Further studies explored the pathogenesis of kava hepatotoxicity, focusing on Pipermethystine and other compounds. These studies highlighted the need for more research to conclusively determine the causes of kava-related liver issues (Teschke, Qiu, & Lebot, 2011).

  • Synthetic Approaches : The first synthesis of both enantiomers of Pipermethystine was achieved, contributing to the field of organic chemistry and paving the way for further pharmacological studies (Arrayás, Alcudia, & Liebeskind, 2001).

  • Safety and Mutagenicity Studies : Investigations into the safety of kava dietary supplements included studies on Pipermethystine, finding it was not detectable in most kava products and showing negative results in mutagenicity tests (Jhoo et al., 2008).

Mechanism of Action

The neurophysiological activities of Piper methysticum, the plant from which Pipermethystine is derived, are attributed primarily to the lipophilic resinous compounds, known as kavalactones . These include blockade of voltage-gated sodium ion channels, reduced excitatory neurotransmitter release due to blockade of calcium ion channels, affinity for CB₁ receptors within the endocannabinoid system, enhanced ligand binding to gamma-aminobutyric acid A (GABA A) receptors, reversible inhibition of monoamine oxidase B, reduced neuronal reuptake of noradrenaline (norepinephrine) and dopamine, and suppression of the synthesis of the eicosanoid thromboxane A 2, which antagonizes GABA A receptor function .

Future Directions

The future directions for research on Pipermethystine could involve further investigation into its toxicity and potential medicinal uses. It’s also important to continue studying the effects of Pipermethystine on liver health .

properties

IUPAC Name

[6-oxo-1-(3-phenylpropanoyl)-2,3-dihydropyridin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-12(18)21-14-8-10-16(20)17(11-14)15(19)9-7-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNQCUATONMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C(=O)C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992199
Record name 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipermethystine

CAS RN

71627-22-0, 375797-98-1
Record name Pipermethystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71627-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipermethystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071627220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERMETHYSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8C8S6AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pipermethystine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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